molecular formula C12H7F4NO2S B13659687 Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate

Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate

Cat. No.: B13659687
M. Wt: 305.25 g/mol
InChI Key: FFHUYORGQGGUJZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate is a synthetic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate typically involves the reaction of 2-fluoro-3-(trifluoromethyl)aniline with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness

Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its chemical stability and biological activity. These substituents also influence its pharmacokinetic properties, making it a valuable compound for drug development.

Properties

Molecular Formula

C12H7F4NO2S

Molecular Weight

305.25 g/mol

IUPAC Name

methyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H7F4NO2S/c1-19-11(18)8-5-20-10(17-8)6-3-2-4-7(9(6)13)12(14,15)16/h2-5H,1H3

InChI Key

FFHUYORGQGGUJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)C(F)(F)F)F

Origin of Product

United States

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